molecular formula C12H13BrO2 B8309230 6-bromo-3,4-dihydro-4-oxo-2,2,3-trimethyl-2H-benzo[b]pyran

6-bromo-3,4-dihydro-4-oxo-2,2,3-trimethyl-2H-benzo[b]pyran

Cat. No. B8309230
M. Wt: 269.13 g/mol
InChI Key: SWFDWXQRVHINQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05912244

Procedure details

6-Bromo-3,4-dihydro-4-oxo-2,2,3-trimethyl-2H-benzo[b]pyran (407 g) (see Preparation 3) was dissolved in ethanol (1500 ml), cooled in an ice bath and sodium borohydride (61.4 g) was added portionwise over 20 minutes. The mixture was stirred at room temperature for 3 hours, the solvent removed under reduced pressure, the residue dissolved in diethyl ether and the mixture washed first with water and then with brine. The organic layer was dried (anhydrous magnesium sulphate) and the solvent removed to yield the crude alcohol. This was dissolved in toluene (1000 ml), paratoluenesulphonic acid (40 g) added and the mixture heated under reflux (with removal of water) for 2 hours. The solvent volume was reduced to approximately 500 ml and the solution was washed with aqueous sodium carbonate solution and then brine. The organic phase was dried (anhydrous magnesium sulphate) and the solvent removed under reduced pressure to yield 6-bromo-2,2,3-trimethyl-2H-benzo[b]pyran (350 g) as an orange oil.
Quantity
407 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
61.4 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:15]=[CH:14][C:5]2[O:6][C:7]([CH3:13])([CH3:12])[CH:8]([CH3:11])[C:9](=O)[C:4]=2[CH:3]=1.[BH4-].[Na+].C1(C)C=CC(S(O)(=O)=O)=CC=1>C(O)C.C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:15]=[CH:14][C:5]2[O:6][C:7]([CH3:12])([CH3:13])[C:8]([CH3:11])=[CH:9][C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
407 g
Type
reactant
Smiles
BrC1=CC2=C(OC(C(C2=O)C)(C)C)C=C1
Name
Quantity
1500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
61.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
1000 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in diethyl ether
WASH
Type
WASH
Details
the mixture washed first with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (anhydrous magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
to yield the crude alcohol
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
(with removal of water) for 2 hours
Duration
2 h
WASH
Type
WASH
Details
the solution was washed with aqueous sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (anhydrous magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC2=C(OC(C(=C2)C)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 350 g
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.